molecular formula C21H22FN5 B6468388 4-[4-(2-cyclopropyl-5-fluoro-6-methylpyrimidin-4-yl)piperazin-1-yl]quinoline CAS No. 2640862-28-6

4-[4-(2-cyclopropyl-5-fluoro-6-methylpyrimidin-4-yl)piperazin-1-yl]quinoline

Cat. No.: B6468388
CAS No.: 2640862-28-6
M. Wt: 363.4 g/mol
InChI Key: UMNYBDPCINTTBC-UHFFFAOYSA-N
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Description

The compound 4-[4-(2-cyclopropyl-5-fluoro-6-methylpyrimidin-4-yl)piperazin-1-yl]quinoline features a quinoline core linked via a piperazine bridge to a substituted pyrimidine moiety. Its structural design aligns with a class of molecules explored for receptor antagonism, particularly targeting chemokine receptors like CCR5, which play critical roles in inflammatory and infectious diseases .

Properties

IUPAC Name

4-[4-(2-cyclopropyl-5-fluoro-6-methylpyrimidin-4-yl)piperazin-1-yl]quinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22FN5/c1-14-19(22)21(25-20(24-14)15-6-7-15)27-12-10-26(11-13-27)18-8-9-23-17-5-3-2-4-16(17)18/h2-5,8-9,15H,6-7,10-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMNYBDPCINTTBC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NC(=N1)C2CC2)N3CCN(CC3)C4=CC=NC5=CC=CC=C54)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22FN5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Key Observations :

  • Substituent Impact: The target compound’s pyrimidine group introduces steric and electronic effects distinct from methanone (2l) or sulfonamide () derivatives. Cyclopropane may enhance rigidity and metabolic stability compared to flexible chains (e.g., Piperaquine’s propane linker) .
  • Fluorine Effects : Fluorine atoms in the target (5-fluoro) and compound 2l (4,4-difluorocyclohexyl) likely improve bioavailability and receptor affinity via electronegativity and lipophilicity modulation .
  • Activity Trends : Compound 2l’s CCR5 antagonism (IC₅₀ = 692 nM) suggests that bulkier substituents (e.g., difluorocyclohexyl) may reduce potency compared to smaller groups like pyrimidine, though direct comparisons require further data .

Pharmacological Optimization Pathways

  • CCR5 Antagonists: Mono-4-(piperazin-1-yl)quinoline derivatives are established CCR5 antagonists, with optimization efforts (e.g., methanone to pyrimidine substitutions) improving IC₅₀ values from micromolar (2.00 μM) to nanomolar (692 nM) ranges . The target compound’s pyrimidine group could further enhance potency by enabling π-π stacking or hydrogen bonding with receptor residues.
  • Antimalarial Applications: Piperaquine’s bis-quinoline design demonstrates the importance of dual aromatic systems for parasitic targeting, contrasting with the target compound’s mono-quinoline structure .

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